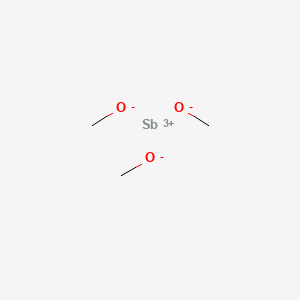
三氧化二锑甲醇盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It typically appears as a white or light-yellow powder and plays an essential role in various fields of research and industry.
科学研究应用
Antimony(3+);methanolate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in oncology and parasitology.
Industry: Utilized in the production of flame retardants, catalysts, and other industrial chemicals
作用机制
Target of Action
Antimony(3+);methanolate, like other antimony compounds, primarily targets the heart, gastrointestinal tract, and musculoskeletal system . Antimony compounds have been used for over a century in the therapy of parasitic diseases like leishmaniasis . They have also shown remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .
Mode of Action
Antimony(3+);methanolate interacts with its targets in a complex manner. Previous studies suggest that pentavalent antimony acts as a prodrug which is converted to the active and more toxic trivalent antimony . Other works support the direct involvement of pentavalent antimony . It’s also suggested that thiols and ribose-containing biomolecules may mediate the pharmacological action of these drugs .
Biochemical Pathways
Antimony(3+);methanolate affects several biochemical pathways. Recent data indicate that thiols and ribose-containing biomolecules may mediate the pharmacological action of these drugs . Trypanothione reductase and zinc-finger proteins were identified as possible molecular targets . This suggests that Antimony(3+);methanolate may interfere with the normal functioning of these proteins, thereby affecting the associated biochemical pathways.
Pharmacokinetics
The presence of antimony can be demonstrated in practically all body tissues after inhalation or ingestion .
Result of Action
Antimony compounds are known to cause genotoxic and proteotoxic effects . They can both cause and cure disease, but their modes of molecular action are incompletely understood .
Action Environment
The action, efficacy, and stability of Antimony(3+);methanolate can be influenced by environmental factors. For instance, high local concentrations at mining and processing sites can lead to increased human and environmental exposure . Understanding how these environmental factors influence the action of Antimony(3+);methanolate is crucial for managing its use and mitigating potential risks.
生化分析
Biochemical Properties
Antimony(3+);methanolate is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
Antimony(3+);methanolate can have significant effects on various types of cells and cellular processes. It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Antimony(3+);methanolate are still being researched.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of Antimony(3+);methanolate can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Antimony(3+);methanolate can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Antimony(3+);methanolate may be involved in various metabolic pathways, potentially interacting with certain enzymes or cofactors This could also include any effects on metabolic flux or metabolite levels
Transport and Distribution
Antimony(3+);methanolate can be transported and distributed within cells and tissues . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation. The specific transport and distribution mechanisms of Antimony(3+);methanolate are still being researched.
准备方法
Synthetic Routes and Reaction Conditions
Antimony(3+);methanolate can be synthesized through the reaction of antimony trioxide with methanol under controlled conditions. The reaction typically involves heating antimony trioxide with methanol in the presence of a catalyst to facilitate the formation of antimony(3+);methanolate. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of antimony(3+);methanolate involves large-scale synthesis using high-purity antimony trioxide and methanol. The process is carried out in specialized reactors designed to handle the reaction conditions and ensure the purity of the final product. The industrial production methods focus on optimizing yield and minimizing impurities to meet the stringent requirements of various applications .
化学反应分析
Types of Reactions
Antimony(3+);methanolate undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form antimony trioxide.
Reduction: Can be reduced to elemental antimony using reducing agents such as aluminum or iron.
Substitution: Reacts with halogens to form antimony trihalides.
Common Reagents and Conditions
Oxidation: Requires oxygen or air and elevated temperatures.
Reduction: Uses reducing agents like aluminum or iron under acidic conditions.
Substitution: Involves halogens such as chlorine, bromine, or iodine under controlled conditions.
Major Products Formed
Oxidation: Antimony trioxide.
Reduction: Elemental antimony.
Substitution: Antimony trihalides (e.g., antimony trichloride, antimony tribromide).
相似化合物的比较
Similar Compounds
Antimony trioxide: A common oxidation product of antimony(3+);methanolate.
Antimony trihalides: Formed through substitution reactions with halogens.
Antimony trisulfide: Another antimony compound with distinct properties and applications
Uniqueness
Antimony(3+);methanolate is unique due to its specific chemical structure and reactivity. Unlike other antimony compounds, it combines the properties of antimony with those of methanol, resulting in unique reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .
属性
CAS 编号 |
29671-18-9 |
|---|---|
分子式 |
C3H9O3Sb |
分子量 |
214.86 g/mol |
IUPAC 名称 |
trimethyl stiborite |
InChI |
InChI=1S/3CH3O.Sb/c3*1-2;/h3*1H3;/q3*-1;+3 |
InChI 键 |
KEUYHGXCOWNTEJ-UHFFFAOYSA-N |
SMILES |
C[O-].C[O-].C[O-].[Sb+3] |
规范 SMILES |
CO[Sb](OC)OC |
Pictograms |
Irritant; Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




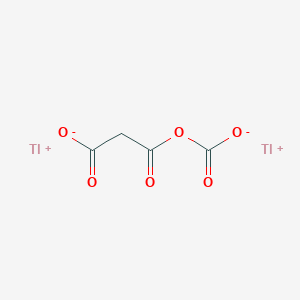
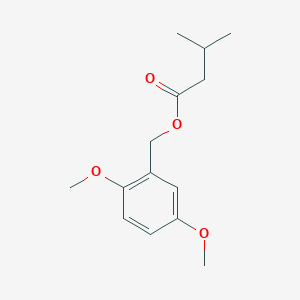
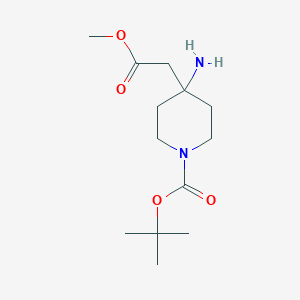
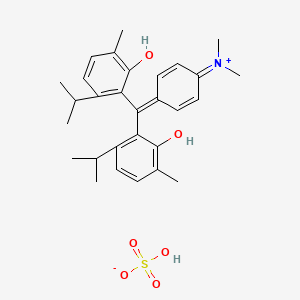
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1592925.png)


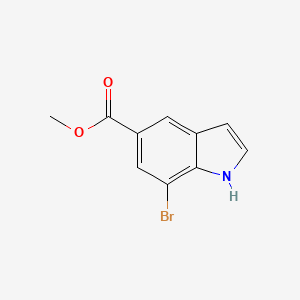

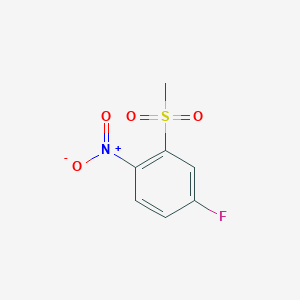
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)
